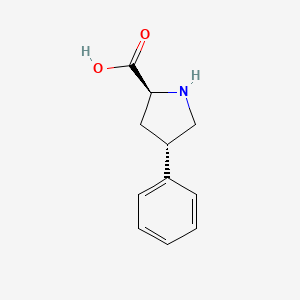

trans-4-Phenyl-L-proline

Description

Definition and Chemical Classification of trans-4-Phenyl-L-proline

This compound is an organic molecule with the chemical formula C₁₁H₁₃NO₂. 2abiotech.net It is classified based on its structural components and stereochemistry.

Unlike the 20 common amino acids that are encoded by the genetic code and serve as the primary building blocks of proteins, this compound is a non-proteinogenic amino acid (NPAA). nih.gov These NPAAs, which can be naturally occurring or chemically synthesized, are crucial tools in modern drug discovery and for probing biological systems. sigmaaldrich.comnih.gov Their incorporation into peptides can lead to improved stability, potency, and other desirable drug-like properties. nih.govsigmaaldrich.comnih.gov

At its core, this compound is an analog of the proteinogenic amino acid L-proline. chemsrc.com It features the characteristic five-membered pyrrolidine (B122466) ring of proline, but with a phenyl group attached to the fourth carbon atom. This substitution significantly influences the molecule's properties, including its hydrophobicity and conformational preferences.

The "trans" designation in its name is of critical importance. It specifies the stereochemical relationship between the phenyl group at the 4-position and the carboxyl group at the 2-position of the pyrrolidine ring. In the "trans" configuration, these two bulky groups are on opposite sides of the ring plane. This orientation minimizes steric hindrance and results in a more stable, conformationally constrained structure. This defined three-dimensional shape is a key attribute that researchers exploit in various applications.

Historical Context of Proline Analogs in Chemical and Biological Research

The study and synthesis of proline analogs have a rich history, driven by the unique structural role of proline in peptides and proteins. nih.gov Proline's cyclic structure introduces kinks and turns in polypeptide chains, making it a "helix breaker" and a critical component of specific protein folds. sigmaaldrich.com Recognizing this, chemists began creating synthetic proline analogs to manipulate peptide and protein structures in predictable ways. nih.govsigmaaldrich.com Early work focused on naturally occurring analogs like trans-4-hydroxy-L-proline, a major component of collagen. chemodex.comresearchgate.netscispace.com Over time, a diverse array of synthetic analogs, including those with fluoro, alkyl, and aromatic substitutions, were developed to fine-tune properties like conformational preference, stability, and biological activity. nih.govsigmaaldrich.comresearchgate.net These analogs have become invaluable tools in medicinal chemistry and for studying the fundamental principles of protein folding. nih.govresearchgate.net

Significance of Conformationally Constrained Amino Acids in Peptide and Protein Studies

Incorporating conformationally constrained amino acids, such as this compound, into peptides is a powerful strategy in peptide and protein science. nih.govosti.gov Peptides are often highly flexible, which can be a disadvantage when designing drugs, as a specific, stable conformation is usually required for high-affinity binding to a biological target. iris-biotech.de By introducing rigid building blocks, researchers can:

Induce specific secondary structures: Constrained amino acids can nucleate or stabilize desired conformations like helices and turns. rsc.orgias.ac.in

Increase biological activity and selectivity: A more rigid peptide can fit better into a receptor's binding pocket, leading to enhanced potency and selectivity for one receptor subtype over others. iris-biotech.de

Improve metabolic stability: The unnatural structure can make the peptide more resistant to degradation by proteases, prolonging its therapeutic effect. sigmaaldrich.com

Probe structure-activity relationships: Systematically replacing standard amino acids with constrained analogs provides insight into the conformational requirements for biological activity. iris-biotech.de

The use of these rigid analogs has been instrumental in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. sigmaaldrich.com

Overview of this compound's Role as a Building Block in Complex Molecular Synthesis

This compound serves as a versatile chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid, well-defined structure is incorporated into larger molecules to impart specific conformational properties. A notable application is its use as a precursor in the synthesis of other valuable proline analogs. For instance, it can be converted via catalytic hydrogenation to trans-4-Cyclohexyl-L-proline, an important intermediate for certain Angiotensin-Converting Enzyme (ACE) inhibitors. The phenyl group provides a handle for various chemical transformations, allowing for the creation of a diverse library of proline derivatives for screening in drug discovery programs. nih.govbiorxiv.org

Chemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Melting Point | >300 °C (decomposes) |

| Boiling Point | 372.8±42.0 °C (Predicted) |

| Density | ~1.2 g/cm³ |

Table sources: 2abiotech.netchemsrc.comchemdad.comchemicalbook.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510299 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-26-0 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereocontrol in Trans 4 Phenyl L Proline Preparation

Chiral Pool Synthesis Utilizing Natural Amino Acid Precursors

The most common and economically viable route to trans-4-Phenyl-L-proline begins with (2S,4R)-4-Hydroxy-L-proline, commonly known as trans-4-Hydroxy-L-proline. This natural amino acid provides a robust stereochemical template, with synthetic efforts centered on the controlled substitution of the hydroxyl group at the 4-position. nih.gov

Stereospecificity is paramount in these syntheses to maintain the desired trans relationship between the phenyl group at C4 and the carboxyl group at C2. This is typically achieved through reactions with well-defined stereochemical outcomes, such as SN2 nucleophilic substitution, which proceeds with a predictable inversion of stereochemistry.

####### 2.1.1.1.1. Nucleophilic Substitution with Aromatic Nucleophiles

A primary method for introducing the phenyl group is through a Friedel-Crafts-type alkylation reaction. mt.comlumenlearning.comlibretexts.org In this process, a suitably protected proline derivative, where the C4 hydroxyl has been converted into a good leaving group, is reacted with an aromatic nucleophile like benzene. The reaction is promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the substitution. google.com

This electrophilic aromatic substitution allows for the direct formation of the C-C bond between the pyrrolidine (B122466) ring and the phenyl group. The reaction is designed to be highly stereospecific, yielding the trans-product with high purity. google.com

####### 2.1.1.1.2. Cuprate (B13416276) Substitution Reactions

While direct phenylation of hydroxyproline (B1673980) derivatives via cuprate reagents is less commonly documented, cuprate chemistry represents a significant strategy for creating carbon-carbon bonds. Di-alkyl cuprates are known to be effective in the diastereoselective 1,4-addition to chiral α,β-unsaturated esters derived from related systems, leading to the formation of substituted prolines. nih.gov This methodology is a cornerstone in the synthesis of various 4-substituted proline analogs, highlighting its potential applicability for introducing aryl groups.

####### 2.1.1.1.3. Conversion of Hydroxyl to Leaving Groups for Subsequent Phenylation

Before nucleophilic substitution can occur, the hydroxyl group at the 4-position must be transformed into a more reactive leaving group. This activation step is critical for facilitating the subsequent C-C bond formation. A variety of reagents can be employed for this conversion, leading to intermediates such as sulfonates or halides. google.comnih.gov The choice of leaving group can influence reaction conditions and outcomes. For instance, reacting a protected trans-4-Hydroxy-L-proline derivative with reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine (B92270) yields the corresponding tosylate or mesylate. Alternatively, fluorinating agents such as diethylaminosulfur trifluoride (DAST) can convert the alcohol to a fluoride (B91410) leaving group. google.com

| Reagent | Leaving Group Formed | Resulting Intermediate |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | 4-Tosyloxy-L-proline derivative |

| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | 4-Mesyloxy-L-proline derivative |

| Diethylaminosulfur trifluoride (DAST) | Fluoride (-F) | 4-Fluoro-L-proline derivative |

Achieving high diastereoselectivity is the central challenge in synthesizing this compound. One effective strategy involves a double inversion of stereochemistry. This process begins with the stereoinversion of the hydroxyl group of trans-4-Hydroxy-L-proline to its cis-diastereomer. researchgate.net The resulting cis-4-Hydroxy-L-proline derivative is then activated, for instance by conversion to a tosylate. google.com Subsequent treatment with an aromatic nucleophile via an SN2 reaction proceeds with a second inversion at the C4 center. This re-establishes the trans configuration, yielding the desired this compound product. researchgate.net

This carefully controlled sequence ensures the final product has the correct relative stereochemistry. Such processes have been shown to produce the desired trans-isomer with excellent stereospecificity, achieving a trans:cis ratio of at least 90:10, and in optimal cases, greater than 98:2. google.com

Synthesis from trans-4-Hydroxy-L-proline as a Starting Material

Protecting Group Strategies in Synthesis

The synthesis of this compound and its derivatives necessitates a careful selection and application of protecting groups to prevent unwanted side reactions and to direct the stereochemical outcome. The primary sites requiring protection are the nitrogen atom of the pyrrolidine ring and, in precursor molecules, other reactive functionalities like hydroxyl or carboxyl groups.

In syntheses starting from precursors like hydroxyproline, the hydroxyl group must also be protected. Groups such as the trityl (Trt) group can be used, which is orthogonally removable in the presence of other protecting groups, allowing for selective modification at the 4-position of the proline ring. nih.gov The strategic use of these protecting groups is fundamental, as they "protect" the proline's amino and carboxyl functions while allowing for targeted chemical transformations. nih.gov

The table below summarizes common protecting groups used in proline synthesis.

| Protecting Group | Abbreviation | Protected Group | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Acidic (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Basic (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz | α-Amino | Hydrogenolysis |

| Trityl | Trt | Hydroxyl | Mildly Acidic |

| Acetyl | Ac | α-Amino | Acidic or Basic Hydrolysis |

| Tosyl | Ts | α-Amino | Strong Acid or Reducing Agents |

Synthesis of Related 4-Substituted Proline Analogs from L-Pyroglutamic Acid

L-Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile and inexpensive chiral starting material for the synthesis of various 4-substituted proline analogs. acs.orgresearchgate.net Its rigid cyclic structure provides a stereochemical scaffold that can be elaborated upon to introduce functionality at the C4 position.

One documented approach involves a multi-step sequence to convert L-pyroglutamic acid into an unsaturated bicyclic ring system. researchgate.net This intermediate can then be further modified to yield fully protected 4-substituted proline derivatives suitable for applications like peptide synthesis. researchgate.net This strategy highlights the utility of L-pyroglutamic acid in creating conformationally constrained proline analogs. Another established synthesis demonstrates the conversion of L-pyroglutamic acid to trans-4-cyclohexyl-L-proline, showcasing a pathway to 4-alkyl-substituted L-prolines. acs.org

Asymmetric Synthesis Approaches

Achieving the specific trans configuration at the C4 position of L-proline requires precise control of stereochemistry. Asymmetric synthesis methodologies are therefore central to the preparation of this compound. These approaches include the hydrogenation of prochiral precursors, the use of chiral auxiliaries to direct bond formation, and the application of asymmetric catalysis.

Enantioselective Hydrogenation of Dehydroamino Acid Precursors

A key strategy for establishing the stereochemistry in amino acids is the enantioselective hydrogenation of prochiral dehydroamino acid derivatives. mdma.ch This method involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to add hydrogen across the double bond of an N-acyl dehydroamino acid precursor. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

For the synthesis of phenyl-L-proline, this would involve the hydrogenation of a 4-phenyl-2,3-dehydroproline derivative. Rhodium complexes with chiral bisphosphine ligands, such as DIPAMP and various carbohydrate-derived phosphinites, have proven highly effective in the asymmetric hydrogenation of N-acylaminoacrylic acids, achieving enantioselectivities of 96–99% ee. mdma.ch While the direct application to a 4-phenyl-2,3-dehydroproline precursor is a logical extension, the literature also describes the enantioselective hydrogenation of cyclic tetrasubstituted dehydroamino acid derivatives using Rh-ArcPhos catalysts, affording products with two contiguous chiral centers in high enantiomeric excess. rsc.org Furthermore, the synthesis of 4-cis-phenyl-L-proline has been achieved via a hydrogenolysis route, indicating that hydrogenation techniques are pivotal in this area. nih.gov

Application of Chiral Auxiliaries in Stereochemistry Establishment

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Proline and its derivatives are themselves effective chiral auxiliaries. wikipedia.org

For instance, chiral amides derived from (S)-(-)-prolinol (the alcohol form of proline) can be metalated to form chiral enolates. researchgate.net The subsequent alkylation of these enolates proceeds with diastereoselectivity, and the configuration induced by the (S)-(-)-prolinol auxiliary directs the approach of the electrophile. researchgate.net This principle can be applied to establish the stereochemistry at positions adjacent to a carbonyl group in a precursor molecule. While not a direct synthesis of this compound, this demonstrates how the inherent chirality of the proline framework can be harnessed to control the formation of new stereocenters in other molecules.

Asymmetric Catalysis in Proline Derivative Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a powerful tool in modern organic synthesis. rsc.org Proline and its derivatives are notable not only as targets but also as catalysts themselves in a field known as organocatalysis. wikipedia.orgrsc.org

The synthesis of 4-(arylmethyl)proline derivatives has been accomplished using methods like Suzuki cross-couplings, which can be rendered asymmetric through the use of chiral palladium catalysts. thieme.de Proline-based sulfonamides have also been developed as organocatalysts that can facilitate enantioselective aldol (B89426) reactions, demonstrating the versatility of modified proline scaffolds in asymmetric transformations. nih.gov These catalytic systems are crucial for synthesizing a wide array of proline derivatives with high optical purity.

Organocatalysis Utilizing Proline-Derived Catalysts

L-proline is often referred to as the "simplest enzyme" because of its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. libretexts.org It is an inexpensive, non-toxic, and readily available bifunctional catalyst, possessing both a secondary amine (nucleophilic) and a carboxylic acid (electrophilic/acidic) group. libretexts.orgmdpi.com

Proline catalysis typically proceeds through one of two main pathways: enamine catalysis or iminium catalysis. libretexts.org

Enamine Catalysis: The secondary amine of proline reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the original carbonyl compound and can react stereoselectively with an electrophile. This is the mechanism underlying proline-catalyzed aldol, Mannich, and Michael reactions. wikipedia.orgresearchgate.net

Iminium Catalysis: The proline amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack.

The transition states in these reactions are highly organized, often involving hydrogen bonding from the proline's carboxylic acid group, which helps to lock the conformation and dictate the stereochemical outcome. wikipedia.org This bifunctional activation is key to proline's catalytic power. Numerous proline-derived catalysts have been developed, including prolinamides, prolinols, and proline sulfonamides, to enhance reactivity and selectivity in various transformations. nih.govresearchgate.net The development of L-proline-based chiral ionic liquids has also been explored for use as catalysts in asymmetric Michael additions. mdpi.com

The table below highlights key asymmetric reactions catalyzed by proline and its derivatives.

| Reaction Type | Catalytic Pathway | Key Intermediate | Typical Substrates |

|---|---|---|---|

| Aldol Reaction | Enamine | Chiral Enamine | Ketones/Aldehydes |

| Mannich Reaction | Enamine | Chiral Enamine | Aldehydes, Amines, Ketones |

| Michael Addition | Enamine | Chiral Enamine | Ketones, α,β-Unsaturated Carbonyls |

| Diels-Alder Reaction | Iminium | Chiral Iminium Ion | Dienes, α,β-Unsaturated Aldehydes |

Metal-Catalyzed Asymmetric Hydrogenation Strategies

The direct synthesis of this compound via asymmetric hydrogenation of a fully aromatic precursor like 4-phenylpyrrole is a challenging transformation due to the high stability of the heteroaromatic ring. However, significant advances in the asymmetric hydrogenation of substituted pyrrole (B145914) derivatives provide a strong basis for strategies to synthesize the proline scaffold with high stereocontrol. These methods typically target N-protected pyrrole-2-carboxylates, which are precursors to the final proline amino acid.

A landmark study in this area demonstrated the first highly enantioselective reduction of pyrroles using a specific ruthenium-based catalyst. nih.gov This approach, while not applied directly to a 4-phenyl substituted substrate in the study, establishes a critical proof-of-concept for controlling the stereochemistry of the pyrrolidine ring during reduction.

Research findings have shown that N-Boc-protected pyrroles can be hydrogenated with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand, such as PhTRAP. nih.gov The reaction creates up to three new chiral centers in a single step with a high degree of stereocontrol. nih.gov For instance, the hydrogenation of N-Boc-2-methyl-5-arylpyrroles yielded the corresponding all-cis-pyrrolidines with excellent enantioselectivity (93–99.7% ee). nih.gov This methodology underscores the potential to control the stereochemistry at both the C2 and C5 positions, which is adaptable for precursors of 4-substituted prolines.

| Catalyst System | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Ru-PhTRAP Complex | N-Boc-protected pyrrole-2-carboxylates | High enantioselectivity; creates multiple stereocenters. | Up to 99.7% | nih.gov |

| Rhodium/Palladium on Carbon (Rh/C, Pd/C) | Pyrroles with chiral auxiliaries | Diastereoselective reduction; relies on substrate control. | High diastereoselectivity | illinois.edu |

These catalytic systems are crucial for establishing the core stereochemistry of the proline ring, which can then be further manipulated or carried through to the final this compound product.

Development of Stereocontrolled Divergent Synthetic Pathways to Substituted Prolines

Divergent synthesis offers an efficient route to a variety of substituted prolines from a common, readily available precursor. This strategy is particularly valuable as it circumvents the need for a separate, lengthy de novo synthesis for each new proline analogue. sci-hub.senih.gov The most common and inexpensive chiral starting material for these pathways is (2S,4R)-4-hydroxy-L-proline (Hyp), a natural amino acid. nih.gov

The hydroxyl group at the C4 position of Hyp serves as a versatile chemical handle for introducing a wide range of substituents with precise stereocontrol. Through stereospecific reactions, either retention or inversion of the C4 stereocenter can be achieved, allowing access to both cis and trans isomers.

Key Stereochemical Transformations from Hydroxyproline:

Inversion of Stereochemistry (SN2 Reactions): The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with inversion of configuration allows for the introduction of various functionalities. For the synthesis of aryl-substituted prolines, this could involve the introduction of a halide suitable for cross-coupling reactions.

Appel Reaction: This reaction converts the hydroxyl group directly into a halide (e.g., chloride) with inversion of stereochemistry. nih.gov The resulting 4-haloproline can then be used in cross-coupling reactions.

Mitsunobu Reaction: This reaction also proceeds with inversion of stereochemistry, allowing the introduction of various nucleophiles, including precursors for aryl groups. nih.gov

A divergent approach starting from Boc-Hyp-OBn, for example, could involve converting the hydroxyl group to a leaving group. A subsequent Suzuki or other palladium-catalyzed cross-coupling reaction with a phenylboronic acid derivative would then install the phenyl group at the C4 position, yielding the desired this compound backbone.

Solid-Phase Synthesis Strategies for Incorporating 4-Substituted Prolines

The incorporation of non-canonical amino acids like this compound into peptides is most commonly achieved using solid-phase peptide synthesis (SPPS). asm.org This requires the proline analogue to be prepared beforehand as a stable, protected monomer suitable for peptide coupling reactions. The standard protection scheme for SPPS is the use of an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group.

The process involves:

Synthesis and Protection: The this compound is synthesized via one of the methods described previously. Its α-amino group is then protected with an Fmoc group, yielding Fmoc-trans-4-Phenyl-L-proline-OH.

SPPS Cycles: The protected amino acid is then used in a standard automated or manual SPPS protocol. It is activated and coupled to the N-terminus of the growing peptide chain, which is anchored to an insoluble resin support. asm.org

Chain Elongation: Following the incorporation of the proline analogue, the Fmoc group is removed, and the next amino acid in the sequence is coupled. This cycle is repeated until the desired peptide is fully assembled.

This strategy is robust and widely used but requires the often labor-intensive solution-phase synthesis of each non-canonical amino acid monomer before peptide synthesis can begin. nih.gov

"Proline Editing" for Diversification of Peptides with Modified Proline Residues

A more advanced and highly efficient divergent strategy, known as "proline editing," allows for the modification of proline residues after they have been incorporated into a peptide sequence on the solid phase. sci-hub.senih.govnih.gov This post-synthesis modification approach avoids the need to synthesize individual protected monomers and enables the rapid creation of a library of peptides with diverse proline substitutions from a single precursor peptide. nih.gov

The proline editing workflow is as follows:

Incorporation of a Precursor: A commercially available and inexpensive precursor, typically Fmoc-(4R)-hydroxy-L-proline (Fmoc-Hyp-OH), is incorporated into the desired position in the peptide sequence during standard SPPS. nih.gov

Peptide Synthesis Completion: The rest of the peptide chain is synthesized as usual.

On-Resin Modification: With the fully assembled peptide still attached to the solid support and side chains protected, the hydroxyl group of the Hyp residue is selectively deprotected and chemically modified. nih.gov The peptide backbone itself serves as the protecting group for the proline's amine and carboxyl functionalities. nih.gov

Diversification: A wide array of chemical transformations can be performed on the hydroxyl group to generate different 4-substituted prolines. To generate a 4-phenyl proline, one could envision a multi-step sequence involving conversion of the hydroxyl to a halide or triflate, followed by an on-resin Suzuki or Sonogashira cross-coupling reaction. nih.govnih.gov

This on-resin modification allows for the stereospecific conversion of the 4R-Hyp precursor into dozens of different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Functionality at C4 | Stereochemistry | Reference |

| Mitsunobu Reaction | ArOH, PPh3, DIAD | Aryl Ether | Inversion (4S) | nih.gov |

| Sulfonylation | TsCl, Pyridine | Sulfonate Ester (Leaving Group) | Retention (4R) | nih.gov |

| SN2 Substitution | Nucleophile (e.g., N3-, I-, R-S-) | Azide (B81097), Iodide, Thioether | Inversion (4S) | nih.gov |

| Oxidation | Dess-Martin Periodinane | Ketone (4-Oxoproline) | N/A | nih.gov |

| Cross-Coupling | Pd Catalyst, Arylboronic Acid | Aryl Group (e.g., Phenyl) | Dependent on precursor | nih.gov |

Proline editing represents a powerful and practical approach for generating functionally and structurally diverse peptides, providing access to derivatives like this compound within the context of a peptide chain without requiring its prior solution-phase synthesis. nih.govnih.gov

Conformational Analysis and Its Impact on Biological Activity

Pyrrolidine (B122466) Ring Puckering and Conformational Preferences (endo/exo)

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo and Cγ-exo. In the endo pucker, the Cγ atom is displaced on the same side of the ring as the carboxyl group, while in the exo pucker, it is on the opposite side. plos.orgresearchgate.net The preference for one pucker over the other is influenced by substituents on the ring. researchgate.net

For L-proline derivatives, the 4R- and 4S-configurations of a substituent at the C-4 position dictate the favored pucker. In the case of trans-4-Phenyl-L-proline, the phenyl group is in the 4R position. Sterically demanding substituents at the 4R position generally favor an endo pucker to minimize steric clashes. nih.gov Conversely, electronegative substituents in the 4R position, such as fluorine or a hydroxyl group, tend to favor the exo pucker due to stereoelectronic effects, specifically the gauche effect. nih.govnih.gov This effect stabilizes the gauche conformation where the electron-withdrawing group is positioned to interact favorably with the σ* orbitals of adjacent C-H bonds. nih.gov

While a bulky phenyl group would be expected to favor the endo pucker due to sterics, the interplay of steric and electronic effects can be complex. In some contexts, bulky groups like a tert-butyl group at the 4-trans position have been shown to induce an endo pucker. researchgate.net The specific conformational preference of this compound in different environments is a subject of detailed structural studies.

Influence of 4-Substituent on Ring Conformation and Dihedral Angles (ϕ, ψ)

The puckering of the pyrrolidine ring directly influences the allowable backbone dihedral angles, phi (ϕ) and psi (ψ), which define the conformation of the polypeptide chain. nih.gov The exo pucker is often associated with a more compact ϕ distribution (around -60° to -70°), which is favorable for polyproline II (PPII) helices. nih.gov In contrast, the endo pucker tends to be associated with lower ϕ and higher ψ values. nih.gov

The nature of the 4-substituent plays a crucial role in this relationship. Electron-withdrawing groups at the 4R position promote the exo pucker and, consequently, the trans peptide bond, which is characteristic of the PPII helix. nih.gov For instance, 4R-hydroxyproline, with its electron-withdrawing hydroxyl group, prefers the exo pucker and adopts conformations suitable for PPII or α-helical structures. nih.gov

In the case of this compound, the bulky phenyl group introduces significant steric interactions that can influence the preferred ring pucker and, subsequently, the (ϕ, ψ) angles. The steric bulk of the phenyl ring can lead to a single dominant conformation. frontiersin.org For β-proline oligopeptides with phenyl substituents, steric effects were found to be decisive for a Cγ-exo puckering of the pyrrolidine ring. frontiersin.org

Cis/Trans Isomerization of the Xaa-Pro Amide Bond in Peptides

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. nih.gov Unlike most other peptide bonds where the trans conformation is overwhelmingly favored, the energy difference between the cis and trans isomers of the Xaa-Pro bond is relatively small, leading to a significant population of the cis isomer. sigmaaldrich.com This cis/trans isomerization is a critical process in protein folding and function. plos.orgprobiologists.com

Energetic Barriers and Kinetic Studies

The isomerization between the cis and trans conformations of the Xaa-Pro bond is a slow process due to the partial double-bond character of the C-N amide bond, resulting in a high rotational barrier of approximately 85.0 ± 10.0 kJ·mol–1. sigmaaldrich.com This slow interconversion can be a rate-limiting step in protein folding. sigmaaldrich.com

Substituents on the proline ring can modulate the energetic barrier of this isomerization. Electron-withdrawing substituents, such as a fluoro group, can reduce the double-bond character of the amide bond by withdrawing electron density from the proline nitrogen. raineslab.com This, in turn, lowers the rotational barrier and accelerates the cis-trans isomerization. raineslab.com Studies on 4-fluoroprolines have shown that the activation energy for the cis→trans isomerization of (4S)-FPro is nearly identical to that of proline itself. plos.org The effect of a phenyl group at the 4-position on the isomerization kinetics is an area of active investigation, with the interplay of steric and electronic effects being a key determinant.

Role in Protein Folding and Denaturation

The cis/trans isomerization of prolyl bonds is a crucial, often rate-limiting, step in the complex process of protein folding. probiologists.com The correct isomer is often required for the protein to adopt its native, functional three-dimensional structure. dhingcollegeonline.co.in The process of denaturation, where a protein loses its structure and function due to environmental stressors like changes in temperature or pH, can involve the disruption of the specific prolyl bond conformations. libretexts.orgcalstate.edu

The incorporation of proline analogs like this compound can be used to influence protein folding and stability. By biasing the conformational preferences of the pyrrolidine ring and the cis/trans isomerism of the preceding peptide bond, these analogs can modulate the folding landscape of a protein. For example, replacing proline with (4S)-fluoroproline in enhanced green fluorescent protein (EGFP) led to a soluble, fluorescent protein with significantly higher refolding rates after thermal denaturation. plos.orgplos.org This was attributed primarily to the Cγ-endo puckering favored by the 4S-fluorination. plos.orgplos.org The bulky phenyl group in this compound would similarly be expected to exert a strong influence on the local conformation and, consequently, the folding and stability of peptides and proteins into which it is incorporated.

Spectroscopic Characterization for Conformational Studies (e.g., NMR, X-ray Crystallography)

The detailed conformational analysis of this compound and its derivatives relies heavily on advanced spectroscopic and structural techniques.

X-ray Crystallography provides precise atomic coordinates of molecules in the solid state, offering a definitive picture of the pyrrolidine ring pucker, dihedral angles, and the cis/trans state of the amide bond. researchgate.netmdpi.com For example, the crystal structure of (4S)-1-methyl-4-propyl-L-proline hydrochloride confirmed its absolute stereochemistry and revealed details of its packing in the crystal lattice. mdpi.com Similarly, crystallographic studies of peptides containing 4-substituted prolines have been instrumental in understanding how these modifications influence secondary structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. usp.br One- and two-dimensional NMR techniques can be used to assign the proton (¹H) and carbon (¹³C) resonances of proline derivatives. researchgate.net The analysis of coupling constants, such as ³JHH values, and Nuclear Overhauser Effect (NOE) data provides information about dihedral angles and inter-proton distances, which can be used to determine the preferred ring pucker and the cis/trans ratio of the amide bond. usp.brpnas.org For instance, in peptides containing aromatic residues and proline, NOE cross-peaks between the aromatic ring and proline protons can indicate specific stabilizing interactions in the cis conformation. probiologists.com

The following table summarizes the key characteristics of these techniques for the conformational analysis of proline derivatives:

| Technique | Information Provided | Advantages | Limitations |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, dihedral angles, ring pucker, amide bond conformation. | High resolution, provides a definitive static structure. | Requires a single crystal, the solid-state conformation may not be representative of the solution state. |

| NMR Spectroscopy | Ring pucker preferences, cis/trans isomer ratios, dihedral angle information (from coupling constants), inter-proton distances (from NOEs), dynamic processes. | Provides information about conformation and dynamics in solution, can study non-crystalline samples. | Structure determination is often based on interpretation of multiple parameters, resolution may be lower than crystallography. |

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Enzyme Inhibitors

The unique stereochemical and conformational properties of 4-substituted prolines make them ideal candidates for incorporation into enzyme inhibitors. Their rigid framework helps to reduce the entropic penalty upon binding to a target, while the substituent at the 4-position can be tailored to exploit specific pockets and interactions within an enzyme's active site. nih.gov

The Angiotensin-Converting Enzyme (ACE) is a critical regulator of blood pressure within the renin-angiotensin system, making it a prime target for antihypertensive drugs. nih.gov Many of the most successful ACE inhibitors, such as lisinopril (B193118) and enalapril, incorporate a proline moiety, which appears to be crucial for potent inhibitory activity. mdpi.comresearchgate.net

Derivatives of trans-4-Phenyl-L-proline have been specifically developed as key intermediates in the synthesis of novel ACE inhibitors. google.com A patented process outlines the stereospecific preparation of these derivatives, emphasizing their utility in drug development. google.com The design of such inhibitors builds on the understanding that N-substituted derivatives of proline can be exceptionally potent. mdpi.com The phenyl group at the 4-position can engage in additional binding interactions within the active site of ACE, potentially enhancing affinity and specificity compared to unsubstituted proline analogs. The development of these compounds was part of a rational design approach to create structurally simple molecules that could inhibit ACE with high potency and specificity. laskerfoundation.org

Proline metabolism plays a crucial role in cellular functions, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov Key enzymes in this pathway, such as Aldehyde Dehydrogenase 4A1 (ALDH4A1) and Pyrroline-5-Carboxylate Reductase 1 (PYCR1), have emerged as therapeutic targets. umsystem.edumdpi.com Research into 4-substituted proline analogs has provided significant insights into inhibiting these enzymes.

While direct studies on this compound are limited in this context, extensive research on the closely related analog, trans-4-hydroxy-L-proline (THLP), offers a clear model for how 4-substituted prolines interact with and inhibit these enzymes.

ALDH4A1 is the final enzyme in both proline and hydroxyproline (B1673980) catabolism, converting L-glutamate-γ-semialdehyde to L-glutamate. nih.govnih.gov Studies on mouse ALDH4A1 have shown that THLP is a potent inhibitor. nih.govresearchgate.net

PYCR1 catalyzes the final step in proline biosynthesis and is considered a target for cancer therapy due to its frequent upregulation in tumors. nih.govnih.govresearchgate.net A screening of proline analogs identified several inhibitors of human PYCR1, with N-formyl L-proline (NFLP) being the most potent validated chemical probe for the enzyme. nih.govconsensus.app

| Inhibitor | Inhibition Constant (Ki) in μM | Inhibition Mechanism |

|---|---|---|

| N-formyl L-proline (NFLP) | 100 | Competitive (with P5C) |

| L-thiazolidine-2-carboxylate (L-T2C) | 400 | Competitive (with P5C) |

| L-thiazolidine-4-carboxylate (L-T4C) | 600 | Competitive (with P5C) |

| Cyclopentanecarboxylate (CPC) | 1000 | Competitive (with P5C) |

| L-tetrahydro-2-furoic acid (THFA) | 2000 | Competitive (with P5C) |

| L-proline (product) | 1700 | Competitive (with P5C) |

Data sourced from Christensen et al., 2020. nih.gov

Kinetic studies have elucidated the mechanisms by which 4-substituted prolines inhibit proline metabolism enzymes. For ALDH4A1, trans-4-hydroxy-L-proline (THLP) was found to be a competitive inhibitor with respect to the enzyme's substrate, P5C. nih.govresearchgate.net This indicates that the inhibitor directly competes with the substrate for binding at the active site. The data for THLP and several other analogs were analyzed using a competitive inhibition model. researchgate.net In contrast, the stereoisomer trans-4-hydroxy-D-proline (THDP) was evaluated using an uncompetitive inhibition model. researchgate.net

Similarly, all the proline analogs identified as inhibitors of PYCR1, including the most potent hit N-formyl L-proline, were determined to be competitive inhibitors with respect to P5C, as would be expected for analogs that bind in the substrate site. nih.gov

The inhibition of proline metabolism enzymes by 4-substituted prolines is highly stereospecific. In the case of ALDH4A1, there is a significant preference for the L-stereoisomer of 4-hydroxyproline. Trans-4-hydroxy-L-proline (THLP) is the most potent inhibitor among the stereoisomers tested, with a competitive inhibition constant (Ki) of 0.7 mM. nih.govnih.govresearchgate.net This is nearly threefold more potent than L-proline itself (Ki = 1.9 mM). nih.govnih.govresearchgate.net Other stereoisomers are significantly weaker inhibitors, demonstrating the enzyme's precise structural requirements for binding. nih.govnih.gov The preference for the L-stereoisomer is approximately 10-fold greater than for the D-stereoisomer. nih.govresearchgate.net

| Inhibitor | Inhibition Constant (Ki) in mM | Inhibition Type |

|---|---|---|

| trans-4-hydroxy-L-proline (THLP) | 0.7 | Competitive |

| L-proline | 1.9 | Competitive |

| cis-4-hydroxy-L-proline (CHLP) | ~10 | Competitive |

| D-proline | ~10 | Competitive |

| cis-4-hydroxy-D-proline (CHDP) | ~10 | Competitive |

| trans-4-hydroxy-D-proline (THDP) | Weak Inhibitor | Uncompetitive Model Tested |

Data sourced from Tanner et al., 2021 and related analyses. nih.govresearchgate.netresearchgate.net

X-ray crystallography has provided detailed molecular insights into the basis for the potent and stereospecific inhibition of proline metabolism enzymes. Crystal structures of ALDH4A1 complexed with trans-4-hydroxy-L-proline (THLP) and trans-4-hydroxy-D-proline reveal the reason for the 10-fold preference for the L-stereoisomer. nih.govresearchgate.net The amine group of the L-isomer forms a crucial hydrogen bond with a serine residue in the active site. nih.govnih.gov In contrast, the D-stereoisomer adopts a different orientation within the pyrrolidine (B122466) ring, preventing its amine group from forming this direct, stabilizing interaction with the enzyme. nih.govnih.govresearchgate.net

For PYCR1, the structure of the enzyme in complex with the potent inhibitor N-formyl L-proline (NFLP) shows that inhibitor binding induces conformational changes in the active site. nih.govresearchgate.net These changes, which include the translation of an α-helix by 1 Å, are unique to NFLP and facilitate additional hydrogen bonds with the enzyme, explaining its enhanced affinity compared to proline itself. nih.govresearchgate.net

The HIV-1 protease is an essential enzyme for viral maturation, making it a key target for antiretroviral therapy. diva-portal.orgnih.gov Structure-based drug design has led to the development of numerous potent inhibitors. In the search for new compounds with improved resistance profiles, derivatives of trans-4-hydroxy-L-proline have been incorporated as novel P2 ligands. researchgate.net The P2 ligand of an inhibitor interacts with the S2 subsite of the protease. The trans-4-hydroxyprolinamide moiety was chosen because it can act as both a hydrogen bond donor and acceptor, with the expectation that it would form strong hydrogen bonding interactions with the backbone of the enzyme. researchgate.net

A series of inhibitors were synthesized based on a (R)-(hydroxyethylamino)sulfonamide isostere, where various substituted trans-4-hydroxy-L-prolinamides were used as the P2 ligand. The substitutions on the phenyl group of the prolinamide significantly affected the inhibitory potency. researchgate.net

| Compound | Substitution on Phenyl Group of Prolinamide | IC50 in nM |

|---|---|---|

| 2a | 4-methoxy | 9.8 |

| 2d | 3-methoxy | 15.4 |

| 2e | 4-methyl | 139.0 |

| 2c | Unsubstituted | Low Activity |

| 2f | 2-methoxy | Low Activity |

| 2g | 3-methoxy (different core structure) | Low Activity |

| 2h | 2,5-dimethoxy | Low Activity |

| 2i | 3,4,5-trimethoxy | Low Activity |

Data sourced from Liu et al., 2011. researchgate.net

Computational docking studies suggested that the potent activity of the lead compounds was due to favorable interactions of the hydroxyprolinamide-derived P2-ligand within the active site. researchgate.net This research highlights the utility of the 4-substituted proline scaffold in designing next-generation protease inhibitors.

Proline Metabolism Enzyme Inhibitors (e.g., ALDH4A1, PYCR1)

Peptidomimetics and Peptide Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The incorporation of non-natural amino acids like this compound is a key strategy in this field to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.

Incorporating this compound to Induce Conformational Bends or Turns

The substitution on the proline ring is a well-established method for stabilizing specific secondary structures, particularly β-turns. nih.govnih.gov Proline itself has a high propensity to occupy the i+1 position of a β-turn, a common structural motif in proteins and peptides that facilitates chain reversal. nih.gov The introduction of a bulky phenyl group at the C4 position, as in this compound, further reinforces this tendency. Studies on analogous compounds, such as β-phenylproline, have shown that the aromatic substituent does not disrupt the formation of β-turns. nih.gov Furthermore, proline-aromatic sequences can stabilize local turn structures through favorable C–H/π interactions between the aromatic ring and hydrogens on the proline ring or the backbone of the preceding residue. chemrxiv.orgresearchgate.net This ability to pre-organize a peptide chain into a specific bioactive conformation is crucial for mimicking the structure of a native peptide ligand at its receptor binding site.

Modulating Peptide Backbone and Side Chain Conformations

The incorporation of this compound significantly restricts the conformational freedom of the peptide backbone. The proline ring itself limits the possible values of the phi (φ) dihedral angle. nih.gov The C4-substitution further influences two key conformational equilibria: the cis/trans isomerization of the preceding peptide bond (ω angle) and the endo/exo puckering of the pyrrolidine ring. nih.gov The trans-4-phenyl substitution can sterically disfavor certain ring puckers, which in turn biases the amide bond towards either the trans or cis conformation. nih.govnih.gov The trans isomer is generally more stable, but the energy difference between the two states is smaller for proline than for other amino acids. nih.govfrontiersin.org The phenyl group also adopts specific, well-defined orientations to minimize steric hindrance, thereby constraining the available conformational space for the side chain. nih.gov This dual effect on both backbone and side chain conformation is a powerful tool for peptide design.

Impact on Receptor Binding and Biological Activity

By locking a peptide into a specific, biologically relevant conformation, the incorporation of this compound can lead to a significant increase in receptor binding affinity and biological activity. This is because the energetic cost of the peptide adopting the correct binding pose is reduced. The phenyl group can also participate directly in binding by forming hydrophobic or aromatic (π-π or C-H/π) interactions with complementary residues in the receptor's binding pocket. nih.gov The precise orientation of the phenyl group, dictated by the rigid proline scaffold, can be optimized to maximize these favorable interactions, leading to enhanced potency and potentially greater selectivity for the target receptor over others.

Design of Small Molecule Mimetics

The principles learned from incorporating this compound into peptides can be extended to the design of non-peptidic, small molecule mimetics. By using the trans-4-phenylproline scaffold as a rigid core, chemists can append pharmacophoric groups in a spatially defined manner that mimics the arrangement of key side chains in a bioactive peptide. This strategy aims to create smaller, more drug-like molecules that retain the biological activity of the original peptide but possess improved pharmacokinetic properties, such as better oral absorption and metabolic stability.

Ligand Design for Specific Biological Targets

The rigid scaffold of this compound and its derivatives has been successfully exploited to design potent and selective ligands for various biological targets, including membrane transporters.

Neutral Amino Acid Transporter (SLC1A4, SLC1A5) Blockers

The Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1, encoded by the gene SLC1A4; and ASCT2, encoded by SLC1A5) are sodium-dependent transporters responsible for the exchange of neutral amino acids across the cell membrane. nih.govmdpi.com ASCT2, in particular, is a major transporter of glutamine and is overexpressed in many types of cancer cells to meet their high metabolic demands, making it a promising therapeutic target. nih.govnih.govfrontiersin.orgfrontiersin.org

Systematic structure-activity relationship (SAR) studies have identified derivatives of proline, specifically those with benzyl (B1604629) or phenyl substitutions, as effective inhibitors of ASCT2. nih.govnih.govmssm.edu Research has shown that these compounds act as competitive inhibitors, blocking the transporter's function. nih.gov The phenyl group of these inhibitors is thought to occupy a hydrophobic pocket within the transporter's binding site. nih.govresearchgate.net

Studies on a series of substituted benzylproline derivatives revealed a clear correlation between the hydrophobicity of the substituent on the phenyl ring and the apparent binding affinity for ASCT2. nih.govnih.gov More hydrophobic and bulkier aromatic groups generally lead to increased potency. nih.gov For instance, γ-(4-biphenylmethyl)-L-proline was found to be one of the most potent compounds in one such study, with a low micromolar inhibition constant. nih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives and related compounds against the ASCT2 transporter.

| Compound | Target | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| γ-(4-Phenylmethyl)-L-proline (Benzylproline) | ASCT2 | 39 µM | nih.gov |

| γ-(4-Biphenylmethyl)-L-proline | ASCT2 | 3 µM | nih.govresearchgate.net |

| γ-(4-tert-Butylbenzyl)-L-proline | ASCT2 | 15 µM | nih.gov |

| γ-(4-Trifluoromethylbenzyl)-L-proline | ASCT2 | 23 µM | nih.gov |

These findings highlight the utility of the this compound scaffold as a valuable starting point for developing potent and selective inhibitors of neutral amino acid transporters, with potential applications in oncology and other diseases characterized by altered amino acid metabolism. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound. In the context of this compound, SAR studies have been pivotal in understanding how modifications to its structure influence its binding affinity and selectivity for various biological targets. For instance, research into inhibitors of the neutral amino acid transporters SLC1A4 and SLC1A5 has begun to delineate a SAR for hydroxyproline analogs. nih.gov It was observed that a phenyl substituent on the proline ring can significantly impact affinity. nih.gov

In the development of glycine (B1666218) transporter 1 (GlyT1) inhibitors, SAR exploration of 4H-1,2,4-triazole derivatives led to the identification of compounds with markedly higher selectivity for GlyT1. nih.gov This highlights the importance of the phenyl group in achieving desired pharmacological properties.

Computational Docking and Homology Modeling

Computational methods such as docking and homology modeling provide valuable insights into the molecular interactions between a ligand and its target protein, guiding the rational design of more potent and selective drugs. For example, a homology model of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), derived from the Aplysia californica acetylcholine-binding protein (Ac-AChBP), has been used to study the binding of α-conotoxin analogues. nih.govresearchgate.net These models have revealed that a phenyl substituent on the proline ring of the conotoxin can lead to efficient π-stacking interactions with residues in the binding site. nih.gov

Computational evaluations have also been used to understand the binding of hydroxyproline analogs to neutral amino acid transporters, suggesting that a biphenyl (B1667301) moiety can occupy an adjacent hydrophobic pocket, contributing to nonselective inhibition. nih.gov

Subtype Selectivity in Transporter Inhibition

Achieving subtype selectivity is a major goal in drug discovery as it can lead to therapies with improved efficacy and reduced side effects. This compound has been incorporated into molecules designed to selectively inhibit specific subtypes of neurotransmitter transporters. For instance, research has focused on developing selective inhibitors for the glycine transporter 1 (GlyT1), with the aim of treating neurological and psychiatric disorders. nih.govnih.gov The optimization of 4H-1,2,4-triazole derivatives has yielded compounds with high selectivity for GlyT1. nih.gov

Furthermore, studies on hydroxyproline analogs have shown that specific substitutions can confer modest selectivity for the SLC1A4 transporter over the SLC1A5 transporter. nih.govmdpi.com This demonstrates the potential of using substituted proline derivatives to achieve fine-tuned inhibition of closely related transporter subtypes.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in a wide range of physiological processes, making them important targets for drug development. nih.govmeilerlab.orgnih.gov this compound has been utilized in the design of ligands that modulate the activity of these receptors. researchgate.net Specifically, it has been incorporated into synthetic α-conotoxin analogs to probe their interactions with nAChRs. nih.govnih.gov

The introduction of a 5-(R)-phenyl substituent at the Pro6 position in α-conotoxin ImI resulted in an analog with significantly higher binding affinity and antagonistic activity at the α7 nAChR compared to the native toxin. nih.govnih.gov This highlights the potential of using phenyl-substituted proline derivatives to develop potent and selective nAChR modulators.

Rational Design of Conotoxin Analogues

α-Conotoxins are peptides isolated from the venom of marine cone snails that act as potent and selective antagonists of nAChRs. nih.govnih.govnih.gov The rational design of α-conotoxin analogues has been a fruitful area of research for developing novel therapeutic agents. researchgate.netmdpi.com The incorporation of this compound and other substituted proline derivatives has been a key strategy in this endeavor. researchgate.netnih.gov

By systematically introducing various substituents on a conserved proline residue, researchers have been able to probe the hydrophobic binding pocket of the nAChR. nih.govnih.gov These studies have shown that analogues with aromatic and hydrophobic substituents at this position generally exhibit moderate to high activity at the α7 nAChR. nih.govnih.gov For instance, the introduction of a 5-(R)-phenyl substituent in α-conotoxin ImI led to a significant increase in antagonistic activity. nih.govnih.gov

Below is a data table summarizing the activity of selected α-conotoxin ImI analogues with proline substitutions at position 6.

| Analogue | Substitution at Pro6 | IC50 at α7 nAChR (μM) |

| Native ImI | L-proline | 1.9 |

| ImI[P6/4-(R)-Ph] | 4-(R)-phenyl-L-proline | 11 |

| ImI[P6/4-(S)-Ph] | 4-(S)-phenyl-L-proline | >100 |

| ImI[P6/5-(R)-Ph] | 5-(R)-phenyl-L-proline | 0.19 |

Development of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. lookchem.com Its stereochemically defined structure makes it an attractive building block for the preparation of angiotensin-converting enzyme (ACE) inhibitors. google.com A process has been developed for preparing this compound derivatives with excellent stereospecificity, ensuring a high ratio of the desired trans isomer. google.com This process involves the reaction of a proline derivative with an aromatic nucleophile in the presence of a Lewis acid. google.com

Exploration of this compound Derivatives in Various Biological Processes

The unique conformational constraints imposed by the proline ring, which can be further modulated by substituents like the phenyl group, make this compound and its derivatives valuable tools for exploring a variety of biological processes. nih.gov Proline isomerization, the interconversion between cis and trans conformations of the Xaa-Pro peptide bond, is a critical regulatory mechanism in protein folding and function. mdpi.com The introduction of substituted prolines can influence this equilibrium and thereby affect biological activity.

Derivatives of this compound have been investigated for their potential in modulating the activity of various enzymes and receptors. The incorporation of such non-natural amino acids into peptides can lead to compounds with improved potency, selectivity, and stability. nih.gov For example, the use of proline analogues has been explored in the development of antitumor agents and in studying cellular metabolism. nih.gov

Advanced Research Topics and Future Directions

Integration of trans-4-Phenyl-L-proline in Bioconjugation and Bioorthogonal Chemistry

Bioconjugation, the process of linking two or more molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug development. ru.nl The demand for selective chemical modifications of peptides and proteins has spurred the development of bioorthogonal chemistry, which utilizes reactions that can proceed in a biological environment without interfering with native biochemical processes. mdpi.comresearchgate.netresearchgate.net The unique structural features of proline and its derivatives, including this compound, make them valuable tools in this domain.

The incorporation of functional groups into biomolecules is a key step in bioconjugation. wgtn.ac.nz While classical methods often target the primary amines of lysine (B10760008) residues, the development of more selective techniques is an active area of research. mdpi.com The rigid pyrrolidine (B122466) ring of proline creates a sterically hindered nitrogen, influencing the conformation of the peptide backbone. nih.govchemrxiv.org This conformational constraint can be exploited in the design of specific bioconjugation strategies.

Although direct research on the integration of this compound in bioconjugation is still emerging, the broader field of proline-based bioconjugation provides a strong foundation. For instance, the development of bioorthogonal reactions that are compatible with the unique reactivity of proline and its analogs is a promising avenue. These reactions must be highly selective, proceed under mild conditions, and exhibit good kinetics at low concentrations. wgtn.ac.nz The phenyl group of this compound could potentially be functionalized to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, for subsequent "click" chemistry reactions. researchgate.net

Future research in this area will likely focus on developing methods to site-specifically incorporate this compound into proteins and peptides. This could be achieved through the engineering of enzymes or by utilizing stop-codon suppression techniques to introduce this non-canonical amino acid during protein synthesis. ru.nl The resulting bioconjugates could have a wide range of applications, from the development of targeted therapeutics to the creation of novel biomaterials.

Applications in Materials Science: Stereoregular Aliphatic Polyesters

The quest for sustainable and functional materials has driven research into biodegradable polymers derived from renewable resources. researchgate.net 4-Hydroxy-L-proline, a closely related compound to this compound, has emerged as a versatile building block for the synthesis of stereoregular aliphatic polyesters. pku.edu.cnchinesechemsoc.org These polymers exhibit tunable properties and have potential applications in biomedicine and materials science.

The controlled ring-opening polymerization (ROP) of monomers derived from 4-hydroxy-L-proline allows for the synthesis of well-defined polyesters with controlled molar mass and narrow dispersity. researchgate.netchinesechemsoc.org This method offers a significant advantage over traditional step-growth polymerization, which often yields polymers with lower molar mass and broader dispersity. The resulting polyesters possess a unique backbone structure containing two chiral centers on a rigid pyrrolidine ring, which contributes to their stereoregularity and tunable properties. chinesechemsoc.org

While direct studies on polyesters derived from this compound are limited, the principles established with 4-hydroxy-L-proline-based polymers are highly relevant. The phenyl group in this compound would introduce aromaticity and hydrophobicity into the polyester (B1180765) backbone, potentially leading to materials with enhanced thermal stability and distinct mechanical properties compared to their aliphatic counterparts.

Future research directions in this area include:

The synthesis and characterization of novel monomers derived from this compound.

The investigation of the ROP of these monomers to produce stereoregular polyesters.

The evaluation of the thermal, mechanical, and degradation properties of these new materials.

The exploration of potential applications in areas such as drug delivery, tissue engineering, and sustainable plastics.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules at an atomic level. researchgate.net These methods are particularly valuable for studying complex systems like biomolecules and their interactions with ligands. numberanalytics.com For this compound, computational studies have provided crucial insights into its conformational preferences, its interactions with biological targets, and the structure-activity relationships of its derivatives.

Predicting Conformational Landscape

The conformation of a molecule is critical to its biological activity. The cyclic side chain of proline restricts its backbone dihedral angle (φ) and creates two main side-chain conformations: endo and exo. researchgate.netnih.gov Substitutions on the proline ring, such as the phenyl group in this compound, introduce additional steric and stereoelectronic effects that further modulate these conformational equilibria. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are used to explore the conformational landscape of proline derivatives. researchgate.netnih.gov These studies have shown that non-electron-withdrawing groups like phenyl, when in the 4R position (as in this compound), favor an endo ring pucker. researchgate.net This preference for a specific conformation can be exploited in the design of peptides and peptidomimetics with defined secondary structures. For example, the incorporation of such conformationally constrained amino acids can help stabilize turn-like structures in peptides. nih.gov

| Computational Method | Key Findings for Proline Derivatives | Relevance to this compound |

| Density Functional Theory (DFT) | Predicts relative free energies of different conformers (cis/trans, endo/exo). researchgate.net | Helps determine the most stable conformation of this compound, which is crucial for understanding its interactions with biological targets. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time, revealing conformational flexibility and transitions. nih.gov | Provides insights into how the phenyl group influences the puckering of the pyrrolidine ring and the overall flexibility of the molecule. |

| Replica Exchange Molecular Dynamics (REMD) | Enhances sampling of the conformational space to identify low free-energy states. pnas.org | Can be used to create a comprehensive conformational free energy landscape for this compound, identifying the most populated and biologically relevant structures. |

Simulating Ligand-Target Interactions

Understanding how a ligand binds to its biological target is fundamental for drug design. Molecular docking and MD simulations are powerful techniques for simulating these interactions. numberanalytics.commdpi.com These simulations can predict the binding pose of a ligand in the active site of a protein and estimate the binding affinity. biorxiv.orgbiorxiv.org

In the context of this compound, computational docking has been used to study its interaction with various enzymes and receptors. For example, in the development of inhibitors for the neutral amino acid transporters SLC1A4 and SLC1A5, docking studies helped to rationalize the observed structure-activity relationships of a series of hydroxy-L-proline derivatives. biorxiv.orgbiorxiv.org These studies suggested that a hydrophobic pocket in the transporter could accommodate the phenyl group, contributing to the binding affinity.

MD simulations can provide a more dynamic picture of the ligand-target complex, revealing how the protein and ligand adapt to each other upon binding. mdpi.comacs.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, simulations of the trans-4-hydroxy-L-proline dehydratase enzyme have provided insights into the role of the protein environment in mediating the catalytic reaction. chemrxiv.org

| Simulation Technique | Information Gained | Application to this compound |

| Molecular Docking | Predicts the preferred binding orientation of the ligand within the target's active site. biorxiv.orgbiorxiv.org | Can be used to screen virtual libraries of this compound derivatives against a specific target to identify potential hits. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-target complex, revealing conformational changes and key interactions. mdpi.comacs.org | Provides a detailed understanding of the binding mechanism of this compound and its analogs, guiding the design of more potent and selective inhibitors. |

| Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimates the binding free energy of the ligand to the protein. numberanalytics.com | Helps to rank potential drug candidates based on their predicted binding affinity. |

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound and evaluating the effect on its activity, researchers can identify the key structural features required for potency and selectivity. ebi.ac.ukmdpi.comresearchgate.net

For derivatives of this compound, SAR studies have been instrumental in the development of potent enzyme inhibitors. researchgate.net For example, in the development of inhibitors for the hepatitis C virus (HCV) NS3 protease, the introduction of a 4-arylproline moiety, including 4-phenylproline, led to the discovery of highly potent compounds. researchgate.net Computational modeling often plays a crucial role in guiding these SAR studies by providing a rational basis for structural modifications. ebi.ac.uk By developing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity, researchers can design new analogs with improved properties. ebi.ac.uk

Investigation of Novel Biological Activities Beyond Enzyme Inhibition and Receptor Modulation

While much of the research on this compound and its analogs has focused on their roles as enzyme inhibitors or receptor modulators, there is growing interest in exploring other potential biological activities. researchgate.netchemsrc.com The unique properties of proline derivatives suggest that they may have a broader range of applications in biology and medicine.

For example, proline-based cyclic dipeptides have been shown to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov The incorporation of a phenyl group, as in this compound, could modulate these activities and lead to the discovery of novel therapeutic agents.

Furthermore, some proline analogs have been investigated for their antitumor activity. researchgate.net The ability of these compounds to interfere with cellular metabolism or disrupt protein structure and function makes them interesting candidates for cancer therapy. researchgate.net The investigation of this compound in this context could reveal new mechanisms of action and potential therapeutic applications.

Another area of interest is the use of amino acid derivatives as ergogenic supplements to enhance physical and mental performance. chemsrc.com While the direct effects of this compound in this area have not been extensively studied, the general recognition of amino acid derivatives as beneficial dietary substances warrants further investigation. chemsrc.com

Future research in this area should focus on screening this compound and its derivatives against a wide range of biological targets and in various disease models. This could lead to the discovery of unexpected biological activities and open up new avenues for drug discovery and development. acs.orgmostwiedzy.plresearchgate.net

Exploration of Structure-Property Relationships for Enhanced Functionality

The unique structural characteristics of this compound, stemming from its constrained pyrrolidine ring and the presence of a bulky phenyl substituent, make it a valuable scaffold in medicinal chemistry and catalysis. Understanding the relationship between its structure and functional properties is crucial for designing derivatives with enhanced activity, selectivity, and desired physicochemical characteristics. Researchers explore these relationships by systematically modifying the core structure and evaluating the resulting impact on function.

Influence of the Phenyl Group on Pyrrolidine Ring Conformation

The substituent at the C4 position plays a pivotal role in determining the preferred pucker. This is governed by both steric and stereoelectronic effects. researchgate.netnih.gov

Steric Effects : Bulky, non-electron-withdrawing substituents like the phenyl group in this compound (a 4R substituent) tend to occupy a pseudo-equatorial position to minimize steric strain. This preference forces the pyrrolidine ring into an endo pucker. researchgate.net This contrasts with electronegative substituents, which often favor an exo pucker due to stereoelectronic reasons. researchgate.net

Cis/Trans Amide Isomerism : The ring pucker is intrinsically linked to the cis/trans isomerization of the preceding peptide bond (the Xaa-Pro bond). nih.gov An endo ring pucker, favored by the trans-4-phenyl substituent, is strongly associated with the cis conformation of the amide bond. nih.gov Conversely, an exo pucker stabilizes a trans amide bond. nih.gov This ability to influence or "lock" the backbone torsion angles of a peptide chain is a key feature exploited in drug design. nih.govnih.gov

The conformational landscape of substituted prolines is a subject of detailed investigation, as these preferences directly impact biological activity and molecular recognition. researchgate.netnih.gov

Modifications for Enhanced Biological Activity and Selectivity

Structure-activity relationship (SAR) studies on this compound analogs have been instrumental in developing potent and selective ligands for various biological targets, particularly amino acid transporters and receptors. researchgate.netbiorxiv.org

Targeting Amino Acid Transporters:

Derivatives of proline, including those with phenyl groups, have been explored as inhibitors of neutral amino acid transporters like SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are important in various physiological and disease processes. biorxiv.org Research has shown that modifications to the this compound scaffold can dramatically alter potency and selectivity. biorxiv.orgmdpi.com

A key finding is that extending the hydrophobic substituent at the C4 position can enhance binding affinity. biorxiv.org For instance, in a series of hydroxy-L-proline derivatives, replacing a phenyl group with larger aromatic systems led to increased potency.

Interactive Data Table: Potency of Proline Derivatives on SLC1A5

| Compound | 4-Position Substituent | Linker | IC₅₀ (µM) at SLC1A5 |

|---|---|---|---|

| Analog 1 | Phenyl | Ether | ~100 |

| Analog 2 | Biphenyl (B1667301) | Ether | ~10 |

| Analog 3 | Naphthyl | Ether | ~30 |

| Analog 4 | Diphenylether | Ether | ~5 |

This table illustrates how increasing the size and hydrophobic nature of the aromatic substituent can improve inhibitory activity at the SLC1A5 transporter. Data is synthesized from findings described in related studies. biorxiv.org

Targeting Glutamate (B1630785) Receptors: